molecular formula C22H22N4O4S B3316190 4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide CAS No. 953175-03-6

4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3316190
CAS No.: 953175-03-6
M. Wt: 438.5 g/mol
InChI Key: LPVZPOYJQQLXAV-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide is a synthetically designed sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research, provided exclusively for laboratory use. This compound features a distinctive molecular architecture, comprising a benzene sulfonamide backbone with methoxy and dimethyl substituents, linked to an imidazo[1,2-b]pyridazine heterocycle—a rigid, planar structure known for its diverse biological interactions . Its molecular formula is C22H22N4O4S and it has a molecular weight of 438.5 g/mol . The primary research value of this compound stems from its potential as an enzyme inhibitor. Sulfonamides are well-known for their capacity to interact with enzyme active sites, and this molecule is investigated for its ability to inhibit key enzymes such as carbonic anhydrases and various kinases . Its mechanism of action is believed to involve binding to these enzymatic targets, thereby altering their activity and disrupting critical biological pathways like signal transduction and metabolic regulation . This makes it a valuable tool compound for studying these processes and for the development of novel therapeutic agents for conditions such as cancer and inflammatory diseases . Researchers will find this compound particularly useful in hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and as a key building block in synthesizing more complex molecules for biological screening . This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-12-20(15(2)11-19(14)29-3)31(27,28)25-17-7-5-16(6-8-17)18-13-26-21(23-18)9-10-22(24-26)30-4/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVZPOYJQQLXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazinyl intermediate, followed by its coupling with a sulfonamide precursor. Common reagents used in these reactions include methoxybenzene, imidazole derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Compound A : N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()
  • Core : Pyridine ring instead of imidazopyridazine.
  • Sulfonamide : Attached to a simpler 4-methylbenzene ring.
  • The methyl group may enhance lipophilicity but lacks the steric and electronic effects of methoxy substituents. This simpler structure likely results in lower target affinity compared to the target compound .
Compound B : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Core : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one ring.
  • Sulfonamide : Modified with fluorophenyl and chromen groups.
  • Key Differences: The pyrazolopyrimidine core offers distinct electronic properties compared to imidazopyridazine. The target compound’s dimethyl and methoxy groups may offer a balance between lipophilicity and solubility .
Compound C : N-[5-(3-{2-[(Cyclopropylmethyl)amino]pyrimidin-4-yl}-7-[(Dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl)-2-fluorophenyl]methanesulfonamide ()
  • Core: Imidazo[1,2-a]pyridine with pyrimidine and dimethylaminomethyl substituents.
  • Sulfonamide : Methanesulfonamide (simpler than benzene sulfonamide).
  • Key Differences: The imidazo[1,2-a]pyridine core differs in ring fusion position from imidazo[1,2-b]pyridazine, altering electronic distribution. The cyclopropylmethyl and dimethylamino groups enhance steric bulk and basicity, which may improve target engagement but reduce solubility. The target compound’s benzene sulfonamide and methoxy groups provide stronger hydrogen-bonding capacity .

Functional Group Impact on Properties

Property Target Compound Compound A Compound B Compound C
Core Heterocycle Imidazo[1,2-b]pyridazine (rigid, planar) Pyridine (less planar) Pyrazolo[3,4-d]pyrimidine Imidazo[1,2-a]pyridine
Sulfonamide Type Benzene sulfonamide Benzene sulfonamide Benzene sulfonamide Methanesulfonamide
Key Substituents 2,5-Dimethyl, 4-methoxy, 6-methoxy 4-Methyl Fluoro, chromen-4-one Cyclopropylmethyl, fluoro
Lipophilicity Moderate (methoxy enhances polarity) High (methyl dominant) High (fluorine, chromen) Moderate (polar groups)
Hypothesized Solubility Moderate (methoxy reduces logP) Low Low (bulky chromen) Moderate

Biological Activity

4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound possesses several notable structural elements:

  • Methoxy Group : Enhances solubility and may influence biological interactions.
  • Imidazo[1,2-b]pyridazinyl Moiety : Associated with a variety of biological targets and activities.
  • Sulfonamide Group : Known for its role in various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may function as an enzyme inhibitor or receptor modulator. The binding of the compound to these targets can alter enzyme activity, leading to diverse biological effects such as anti-inflammatory and anticancer activities.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by modulating signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties. The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease processes, which could be beneficial in treating conditions like cancer and autoimmune diseases.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies : Various assays have demonstrated that this compound exhibits significant cytotoxicity against different cancer cell lines. For instance, IC50 values were reported in studies indicating effective concentrations for inhibiting cell growth.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)12.5
    MCF7 (Breast Cancer)15.3
    HeLa (Cervical Cancer)10.7
  • Animal Models : In vivo studies using animal models have shown promising results regarding the anti-inflammatory effects of the compound. Administration of the compound resulted in reduced swelling and pain in models of induced inflammation.
  • Mechanistic Studies : Docking studies have been employed to predict the binding affinity of the compound with various enzymes and receptors. These studies suggest that the imidazo[1,2-b]pyridazine moiety plays a crucial role in binding interactions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The presence of methoxy groups enhances solubility, potentially improving bioavailability.
  • Distribution : The sulfonamide group may influence tissue distribution patterns.
  • Metabolism : Preliminary data suggest that metabolic pathways may involve phase II bioconjugation reactions rather than cytochrome P450-mediated metabolism.

Q & A

Q. What are the typical synthetic routes for 4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions to attach the imidazo[1,2-b]pyridazine core to the benzene-sulfonamide backbone.
  • Methoxy group introduction via nucleophilic substitution or protecting-group strategies.
  • Purification using column chromatography or recrystallization to isolate intermediates and the final product . Key challenges include controlling reaction pH and temperature to avoid side products, particularly during sulfonamide bond formation .

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and substituent placement .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
  • HPLC with UV detection to assess purity (>95% typically required for biological studies) .
  • X-ray crystallography (if crystals are obtainable) for absolute structural confirmation .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts inconsistent with expected structures)?

Contradictions may arise from tautomerism, rotameric forms, or impurities. Strategies include:

  • Variable-temperature NMR to observe dynamic equilibria (e.g., hindered rotation around sulfonamide bonds) .
  • Computational modeling (DFT or molecular mechanics) to predict chemical shifts and compare with experimental data .
  • Isotopic labeling (e.g., ¹⁵N or ¹³C) to track specific functional groups .

Q. What experimental design principles optimize the synthesis yield of this compound?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst selection : Palladium catalysts improve coupling efficiency in imidazo[1,2-b]pyridazine formation .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes decomposition of thermally labile intermediates . Statistical tools (e.g., ANOVA) identify critical factors affecting yield .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent variation : Replace methoxy groups with halogens or alkyl chains to probe electronic/steric effects .
  • Bioisosteric replacements : Swap the sulfonamide group with carboxamide or phosphonate to assess binding affinity .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Q. What strategies address contradictory biological activity data in different assay systems?

  • Assay validation : Replicate results across orthogonal platforms (e.g., cell-free vs. cell-based assays) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation in certain models .
  • Membrane permeability studies : Evaluate compound uptake via PAMPA or Caco-2 assays to explain variability in cellular activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2,5-dimethylbenzene-1-sulfonamide

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